molecular formula C12H11NO B13872516 1-Methyl-3-phenylpyridin-2-one

1-Methyl-3-phenylpyridin-2-one

Cat. No.: B13872516
M. Wt: 185.22 g/mol
InChI Key: ULYZWTLDAJORNL-UHFFFAOYSA-N
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Description

Preparation Methods

1-Methyl-3-phenylpyridin-2-one can be synthesized through various methods. One classical method involves the cyclization of appropriate precursors under specific conditions. For instance, the 1,3-dipolar cycloaddition between a nitrone and an olefin can be used to form the pyridinone ring . Industrial production methods may involve the use of catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

1-Methyl-3-phenylpyridin-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine derivative with additional oxygen functionalities, while reduction may lead to the formation of a dihydropyridine derivative.

Scientific Research Applications

1-Methyl-3-phenylpyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-3-phenylpyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may interact with enzymes or receptors involved in inflammatory processes, thereby modulating their activity and reducing inflammation .

Comparison with Similar Compounds

1-Methyl-3-phenylpyridin-2-one can be compared with other similar compounds such as:

    3-Methyl-1-phenylpyridin-2-one: This compound has a similar structure but differs in the position of the methyl group.

    1-Phenyl-3-methylpyridin-2-one: Another isomer with the methyl and phenyl groups swapped.

    Pirfenidone: A related compound used as an anti-fibrotic agent.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-methyl-3-phenylpyridin-2-one

InChI

InChI=1S/C12H11NO/c1-13-9-5-8-11(12(13)14)10-6-3-2-4-7-10/h2-9H,1H3

InChI Key

ULYZWTLDAJORNL-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)C2=CC=CC=C2

Origin of Product

United States

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